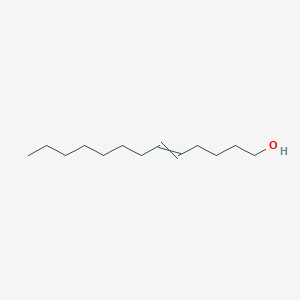
Tridec-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-5-en-1-ol: is an organic compound with the molecular formula C13H26O It is an unsaturated alcohol, characterized by the presence of a double bond at the fifth carbon atom and a hydroxyl group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridec-5-en-1-ol can be synthesized through the reduction of tridec-5-enoic acid using diisobutylaluminum hydride (DIBAL-H) . The reaction is typically carried out in tetrahydrofuran (THF) as the solvent, with the reaction mixture being acidified and extracted with methyl tert-butyl ether (MTBE) .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridec-5-en-1-ol can undergo oxidation to form or further to .
Reduction: The compound can be reduced to by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogenation can be carried out using as a catalyst.
Substitution: Reagents such as can be used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Tridec-5-enal, Tridec-5-enoic acid
Reduction: Tridecane
Substitution: Tridec-5-enyl chloride
Scientific Research Applications
Chemistry: Tridec-5-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving unsaturated alcohols and their derivatives.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique scent and chemical properties.
Mechanism of Action
The mechanism by which Tridec-5-en-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows for hydrogen bonding, while the double bond provides a site for potential chemical reactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Tridecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
Tridec-2-en-1-ol: Another unsaturated alcohol with the double bond at the second carbon atom.
Uniqueness: Tridec-5-en-1-ol is unique due to the specific position of its double bond and hydroxyl group, which confer distinct chemical properties and reactivity compared to its isomers and other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
62936-13-4 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-5-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h8-9,14H,2-7,10-13H2,1H3 |
InChI Key |
ILZKZXCUOXMUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















